Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with significant applications in various scientific fields. It is characterized by its molecular formula, which includes multiple sodium ions and phosphonate groups, indicating its potential as a phosphonate derivative. This compound is primarily utilized in biological, medicinal, and industrial applications due to its unique chemical properties.
Source: Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate can be sourced from various chemical suppliers and manufacturers specializing in phosphonates and related compounds. Its synthesis often involves the reaction of phosphonic acid derivatives with amines.
Classification: This compound falls under the category of bisphosphonates, which are known for their ability to inhibit bone resorption and are utilized in the treatment of bone-related diseases such as osteoporosis. It is classified based on its functional groups and molecular structure, which include phosphonate moieties that contribute to its biological activity.
The synthesis of Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with amines in the presence of a base, such as sodium hydroxide. This process leads to the formation of the trisodium salt of the compound.
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate has a complex molecular structure characterized by its phosphonate groups and sodium ions. The incorporation of these elements contributes to its solubility and reactivity.
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperature and pH conditions to ensure optimal product formation.
The mechanism of action for Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate primarily involves its interaction with enzymes and proteins in biological systems. The compound binds to specific molecular targets, inhibiting their activity:
These properties make Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate suitable for various scientific applications.
Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate has diverse applications across several fields:
The core molecular architecture of tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate (CAS 94087-56-6) is established through strategic alkylation reactions that form the critical P-C-N bonds. The synthesis employs a modified Kabachnik–Fields three-component condensation as the principal pathway. This reaction involves the nucleophilic addition of isopropylamine (1-methylethylamine) to formaldehyde, followed by phosphorylation using dialkyl phosphites (typically diethyl phosphite) under controlled conditions [2] [5]. The intermediate dialkyl ester requires subsequent hydrolysis to yield the free phosphonic acid prior to salt formation.
Key reaction parameters significantly impact yield and purity:
Alternative pathways include the direct phosphorylation of preformed imines, though this method exhibits lower yields (<75%) due to competing hydrolysis. NMR analysis (³¹P, ¹H) confirms backbone integrity, with characteristic doublets at δ 18.5-19.2 ppm (Jₚ₋ₚ ≈ 20 Hz) indicating equivalent phosphonate groups [5].
Table 1: Molecular Identity of Tetrasodium (((1-Methylethyl)imino)bis(methylene))bisphosphonate
Property | Value | Source |
---|---|---|
CAS Registry Number | 94087-56-6 | [2] |
Molecular Formula | C₅H₁₁NO₆P₂·4Na | [2] [5] |
Molecular Weight | 405.18 g/mol (anhydrous) | [5] |
InChIKey | RCFQWXPAIFRWGT-UHFFFAOYSA-J | [2] |
SMILES Notation | CC(C)N(CP([O-])([O-])=O)CP([O-])([O-])=O.[Na⁺].[Na⁺].[Na⁺].[Na⁺] | [2] |
Conversion of the acidic (((1-methylethyl)imino)bis(methylene))bisphosphonic acid to its tetrasodium salt involves precise stoichiometric neutralization. The reaction employs sodium hydroxide (NaOH) in aqueous medium, where endpoint control is critical to prevent degradation or incomplete salt formation [5]. Titration studies reveal two distinct equivalence points at pH 4.2 (first/second phosphonate groups) and pH 9.8 (third/fourth groups), guiding the addition protocol.
Critical Process Parameters:
Post-neutralization, the solution is concentrated via vacuum evaporation (40-50°C, 15-20 kPa) to initiate crystallization. The tetrahydrate form precipitates at water content ≤15% w/w. Yield optimization studies demonstrate that seeding with anhydrous crystals during cooling (10°C/hr) increases product recovery by 12-15% compared to unseeded operations [5].
Table 2: Sodium Salt Formation Process Optimization Parameters
Variable | Optimal Range | Impact on Yield/Purity |
---|---|---|
Reaction pH | 10.5 - 11.0 | Prevents degradation; ensures complete deprotonation |
Temperature | 40 - 45°C | Maximizes reaction rate; minimizes hydrolysis |
NaOH Addition Rate | 0.5 - 1.0 mol/L·hr | Controls exotherm; prevents localized high pH |
Seeding Strategy | 0.1% w/w anhydrous crystals at 45°C | Enhances crystal size distribution; reduces inclusion impurities |
Final Water Content | ≤15% w/w | Facilitates crystallization efficiency |
Final purification leverages differential solubility in aqueous-organic mixtures. The tetrasodium salt exhibits high aqueous solubility (774 g/L at 20°C), necessitating antisolvent crystallization for recovery [1]. Methanol, ethanol, and isopropanol were evaluated as antisolvents across varying ratios (aqueous:organic from 1:1 to 1:5 v/v). Isopropanol (IPA) demonstrates superior crystal morphology control, yielding hexagonal platelets with low solvent inclusion (<0.1% w/w residual IPA), whereas methanol generates fine needles with higher occluded solvent (0.5-0.8% w/w) [5].
Solvent System Performance:
Advanced purification via nanofiltration (2 kDa MWCO membranes) prior to crystallization reduces inorganic salts by 99.5%, enabling direct isolation of pharmaceutical-grade material. Process modeling indicates that hybrid methodologies combining nanofiltration and IPA crystallization optimize both yield (92%) and purity (99.8%) while minimizing solvent consumption [5].
Table 3: Solvent System Comparison for Crystallization
Solvent System | Crystal Morphology | Recovery Yield | Residual Solvent | Key Advantage |
---|---|---|---|---|
Methanol:Water (1:4) | Fine needles | 82% | 0.5 - 0.8% w/w | Rapid nucleation |
Ethanol:Water (1:3) | Prismatic rods | 89% | 0.2 - 0.4% w/w | Balanced kinetics/morphology |
IPA:Water (1:4) | Hexagonal platelets | 91% | <0.1% w/w | Low inclusion; ease of filtration |
Acetone:Water (1:5) | Aggregates | 75% | 0.3 - 0.6% w/w | High volatility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7